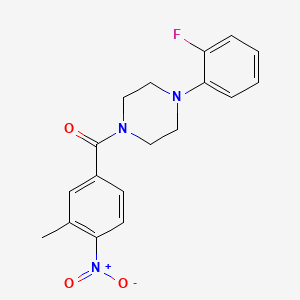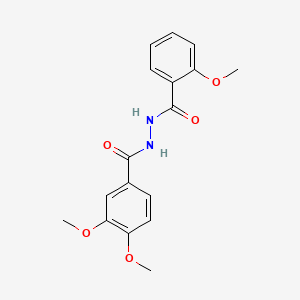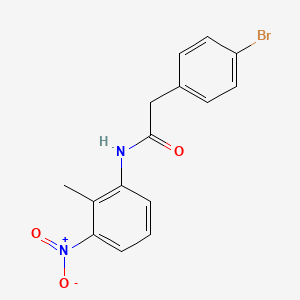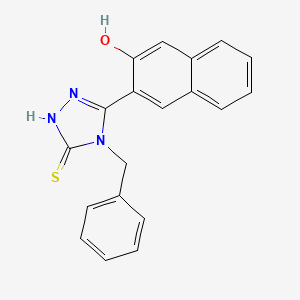
2-(2,4-dichlorophenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide, commonly known as DPA, is a synthetic chemical compound that belongs to the family of tetrazole acetamide derivatives. DPA has been extensively studied for its potential therapeutic applications in various fields of biomedical research, including cancer, cardiovascular diseases, and inflammation.
科学研究应用
DPA has been found to exhibit potential therapeutic applications in various fields of biomedical research. In cancer research, DPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular research, DPA has been found to have anti-inflammatory and anti-atherosclerotic effects. In inflammation research, DPA has been shown to have anti-inflammatory and analgesic effects.
作用机制
The exact mechanism of action of DPA is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells, inflammation, and atherosclerosis. DPA has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. DPA has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation.
Biochemical and Physiological Effects:
DPA has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of angiogenesis, inhibition of inflammation, and inhibition of atherosclerosis. DPA has also been found to have antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
DPA has several advantages for lab experiments, including its low toxicity, high solubility in water, and ease of synthesis. However, DPA also has some limitations, including its relatively low potency and specificity for certain targets, which may limit its therapeutic potential.
未来方向
There are several future directions for the research on DPA. One direction is to further investigate the mechanism of action of DPA and identify its specific molecular targets. Another direction is to develop more potent and specific derivatives of DPA that can be used for therapeutic applications. Additionally, the potential use of DPA in combination with other drugs or therapies should be explored. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of DPA in humans.
Conclusion:
In conclusion, DPA is a synthetic chemical compound that has potential therapeutic applications in various fields of biomedical research. Its low toxicity, high solubility in water, and ease of synthesis make it a promising candidate for further investigation. However, more research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans.
合成方法
DPA can be synthesized using a multi-step process that involves the reaction of 2,4-dichlorophenol with propylamine to form 2,4-dichlorophenylpropylamine. This intermediate product is then reacted with sodium azide and copper sulfate to form 2,4-dichlorophenylpropyltetrazole, which is finally converted to DPA by reacting it with acetic anhydride.
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(1-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N5O2/c1-2-5-19-12(16-17-18-19)15-11(20)7-21-10-4-3-8(13)6-9(10)14/h3-4,6H,2,5,7H2,1H3,(H,15,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGVESKDZHPJAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(1-propyltetrazol-5-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 1-[(2-nitrophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5756128.png)
![N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5756132.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5756150.png)

![N-(4-fluorophenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5756163.png)
![5-{[3-(acetylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5756166.png)
![ethyl 2-(butyrylamino)-4,5-dihydronaphtho[1,2-b]thiophene-3-carboxylate](/img/structure/B5756169.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5756174.png)
![N-cyclopropyl-6-ethyl-2-({4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)

